molecular formula C8H8N2O B2910255 3,4-Dihydro-1,5-naphthyridin-2(1H)-one CAS No. 943537-93-7

3,4-Dihydro-1,5-naphthyridin-2(1H)-one

Cat. No.: B2910255
CAS No.: 943537-93-7
M. Wt: 148.165
InChI Key: LMORUQRSHZOMKO-UHFFFAOYSA-N
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Description

3,4-Dihydro-1,5-naphthyridin-2(1H)-one is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.165. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods

  • Microwave-Activated Inverse Electron-Demand Diels–Alder Reactions : Substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones have been synthesized using the inverse electron-demand Diels–Alder reaction. This process involves Sonogashira cross-coupling reaction followed by an intramolecular reaction to yield 5-aryl-3,4-dihydro-1,8-naphthyridin-2(1H)-ones via an efficient synthetic route (Fadel et al., 2014).

  • Synthesis of 1,6-Naphthyridin-2(1H)-ones : These compounds, part of the naphthyridines family, have been synthesized using various methods, starting either from a preformed pyridine or pyridone ring. Their biomedical applications have also been explored (Oliveras et al., 2021).

  • Synthesis of Naphthyridine Derivatives : Novel methods for synthesizing various naphthyridine derivatives have been developed, including asymmetric hydrogenation and catalyst-free synthesis in aqueous medium, highlighting their versatile applications in synthetic organic chemistry (Júnior et al., 2016); (Mukhopadhyay et al., 2011).

Applications in Material Science

  • Organic Semiconductor Materials : A series of 4,8-substituted 1,5-naphthyridines have been synthesized, exhibiting properties suitable for electron-transport materials and hole-injecting/hole-transport materials. These are promising for applications in high-efficiency OLEDs due to their blue-emitting properties (Wang et al., 2012).

  • Dye-Sensitized Solar Cells (DSSCs) : 1,5-naphthyridine-based conjugated polymers have been synthesized and used as co-sensitizers in DSSCs. They enhanced the open-circuit voltage and fill factor, improving overall efficiencies (Mansha et al., 2019).

Applications in Biomedical Research

  • Anticancer Properties : Certain naphthyridin-2(1H)-one derivatives have been investigated for their anticancer activities, demonstrating potential in the treatment of various cancer types (Thi et al., 2015).

  • Antimicrobial Activity : Specific derivatives of 1,8-naphthyridines have shown significant inhibition of bacterial and fungal growth, highlighting their potential in antimicrobial therapy (Rao et al., 2023).

Properties

IUPAC Name

3,4-dihydro-1H-1,5-naphthyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-8-4-3-6-7(10-8)2-1-5-9-6/h1-2,5H,3-4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMORUQRSHZOMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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